ACAT Inhibitory Potency: RP 73163 vs. Class Comparator E-5324
RP 73163 (the active S-enantiomer) exhibits a potent IC50 of 40 nM against ACAT in microsomal preparations [1]. In contrast, the ACAT inhibitor E-5324 demonstrates an IC50 range of 44 to 190 nM under similar assay conditions [2]. The 1.1- to 4.8-fold higher potency of RP 73163 compared to E-5324 provides a quantifiable advantage for studies requiring maximal ACAT inhibition at lower concentrations, though the exact potency of the racemate may differ due to the presence of the less active R-enantiomer.
| Evidence Dimension | Inhibitory potency against ACAT (IC50) |
|---|---|
| Target Compound Data | 40 nM (RP 73163, S-enantiomer) [1] |
| Comparator Or Baseline | 44 to 190 nM (E-5324) [2] |
| Quantified Difference | 1.1- to 4.8-fold lower IC50 for RP 73163 |
| Conditions | Microsomal preparations |
Why This Matters
Higher potency enables lower compound usage in dose-response studies, reducing cost and potential off-target effects.
- [1] Smith, C; Ashton, MJ; Bush, RC; Facchini, V; Harris, NV; Hart, TW; Jordan, R; MacKenzie, R; Riddell, D. RP 73163: A bioavailable alkylsulphinyl-diphenylimidazole ACAT inhibitor. Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 47-50. View Source
- [2] Adooq Bioscience. ACAT inhibitor E-5324 datasheet. Adooq.com, retrieved 2026. View Source
